(2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate
Description
Structure
3D Structure
Properties
CAS No. |
51417-52-8 |
|---|---|
Molecular Formula |
C14H6Cl4O3 |
Molecular Weight |
364.0 g/mol |
IUPAC Name |
(2,4-dichlorobenzoyl) 2,4-dichlorobenzoate |
InChI |
InChI=1S/C14H6Cl4O3/c15-7-1-3-9(11(17)5-7)13(19)21-14(20)10-4-2-8(16)6-12(10)18/h1-6H |
InChI Key |
MEIRCVABHWFXDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes for (2,4-Dichlorobenzoyl) 2,4-Dichlorobenzoate (B1228512) and Related Compounds
The synthesis of (2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate, an aryl ester, involves the formation of an ester linkage between a 2,4-dichlorobenzoyl group and a 2,4-dichlorophenoxy group. Advanced synthetic routes focus on efficiency, selectivity, and yield, utilizing specific reactions and precursors.
Esterification Reactions for Halogenated Benzoate (B1203000) Ester Formation
The formation of halogenated benzoate esters like this compound is typically achieved through acylation reactions. One of the most direct methods is the reaction of an acyl chloride with a phenol (B47542). chemguide.co.uk In this case, 2,4-dichlorobenzoyl chloride reacts with 2,4-dichlorophenol (B122985). This reaction is often carried out in the presence of a base, such as an amine or sodium hydroxide (B78521), to neutralize the hydrogen chloride (HCl) byproduct and to activate the phenol, making it a better nucleophile. chemguide.co.ukias.ac.in
The general reaction can be described as:
Acid + Alcohol (in presence of acid catalyst) → Ester + Water (Fischer Esterification) masterorganicchemistry.com
Acyl Chloride + Alcohol/Phenol (often with a base) → Ester + HCl chemguide.co.uk
While Fischer esterification, the reaction of a carboxylic acid with an alcohol using an acid catalyst, is a common method for ester synthesis, it is slow and reversible and works poorly for phenols. chemguide.co.uklibretexts.org Therefore, the use of more reactive carboxylic acid derivatives like acyl chlorides is preferred for synthesizing aryl esters.
Strategic Utilization of Halogenated Precursors in Targeted Synthesis (e.g., 2,4-dichlorobenzoyl chloride, 2,4-dichlorobenzoic acid)
The targeted synthesis of this compound relies on the availability and reactivity of its halogenated precursors.
2,4-Dichlorobenzoic Acid : This compound serves as the primary starting material for the acyl portion of the ester. wikipedia.org It can be prepared through methods such as the oxidation of 2,4-dichlorotoluene (B165549). google.com However, 2,4-dichlorobenzoic acid itself is not reactive enough for direct esterification with a phenol under mild conditions. chemguide.co.uk
2,4-Dichlorobenzoyl Chloride : To enhance reactivity, 2,4-dichlorobenzoic acid is converted into its corresponding acyl chloride, 2,4-dichlorobenzoyl chloride. This transformation is commonly achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). google.com The resulting 2,4-dichlorobenzoyl chloride is a highly reactive electrophile due to the electron-withdrawing nature of the carbonyl oxygen and the chlorine atom, making the carbonyl carbon highly susceptible to nucleophilic attack. savemyexams.com This activated precursor readily reacts with nucleophiles like 2,4-dichlorophenol to form the desired ester. ias.ac.in
The other key precursor is 2,4-dichlorophenol , which can be synthesized through the chlorination of phenol. google.com
The strategic pathway is summarized as:
Activation : 2,4-Dichlorobenzoic Acid + Thionyl Chloride → 2,4-Dichlorobenzoyl Chloride
Esterification : 2,4-Dichlorobenzoyl Chloride + 2,4-Dichlorophenol → this compound
Catalytic Approaches and Reaction Optimization in Chlorinated Ester Synthesis
To improve the efficiency of chlorinated ester synthesis, various catalytic approaches and optimization strategies are employed. Reaction variables such as temperature, reaction time, solvent, and catalyst choice are critical factors. acs.org
Catalysis:
Base Catalysis : In reactions involving acyl chlorides and phenols, bases like pyridine (B92270) or 4-(N,N-dimethylamino)pyridine (DMAP) are often used as catalysts. organic-chemistry.org They function by activating the acyl chloride or by deprotonating the phenol to form a more reactive phenoxide ion. chemguide.co.ukorganic-chemistry.org
Lewis Acid Catalysis : Lewis acids such as indium(III) chloride (InCl₃) supported on montmorillonite (B579905) K-10 clay have been shown to be highly active catalysts for the acylation of phenols by acyl chlorides, leading to high yields under mild conditions. ias.ac.in Other Lewis acids like copper(II) triflate (Cu(OTf)₂) are also effective. organic-chemistry.org
Reaction Optimization: The optimization process involves adjusting parameters to maximize yield and purity while minimizing reaction time and side products. acs.org For the synthesis of halogenated esters, key considerations include:
Temperature : Reactions are often performed at low to ambient temperatures to control reactivity and prevent side reactions. ias.ac.in
Solvent : Anhydrous, non-protic solvents like dichloromethane (B109758) are commonly used to prevent unwanted hydrolysis of the acyl chloride. iajpr.com
Stoichiometry : The molar ratio of reactants can be adjusted to drive the reaction to completion.
| Catalyst Type | Example Catalyst | Role in Reaction | Typical Conditions |
|---|---|---|---|
| Base Catalyst | Pyridine, DMAP | Activates acyl group, deprotonates phenol | Room temperature, aprotic solvent |
| Lewis Acid | InCl₃, Cu(OTf)₂, ZnCl₂ | Activates the acyl chloride electrophile | Mild temperatures (30-50°C), dichloroethane |
| Organocatalyst | Isothioureas | Forms chiral ammonium (B1175870) enolates for asymmetric synthesis | Cryogenic temperatures |
Chemical Reactivity and Mechanistic Aspects of Transformation
The primary chemical transformation of interest for esters is hydrolysis, the cleavage of the ester bond by reaction with water. This process can be catalyzed by either acid or base.
Hydrolysis of Aryl Esters: Acid-Catalyzed Pathways and Mechanisms
The acid-catalyzed hydrolysis of an ester is the reverse of the Fischer esterification reaction. chemistrysteps.comucoz.com The reaction is an equilibrium process, and to favor hydrolysis, a large excess of water is typically used. chemguide.co.uk
The mechanism involves several key steps:
Protonation : The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. chemguide.co.uk
Nucleophilic Attack : A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.com
Proton Transfer : A proton is transferred from the attacking water molecule to the -OR' group (the phenoxy group in this case), converting it into a better leaving group (a phenol).
Elimination : The tetrahedral intermediate collapses, eliminating the phenol molecule and reforming the carbonyl group.
Deprotonation : The protonated carboxylic acid is deprotonated by water, regenerating the acid catalyst and forming the final carboxylic acid product (2,4-dichlorobenzoic acid). chemguide.co.uk
This pathway is generally referred to as the AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). ucoz.com
Hydrolysis of Aryl Esters: Base-Catalyzed (Saponification) Mechanisms
Base-catalyzed hydrolysis, also known as saponification, is a more common and generally irreversible method for cleaving esters. ucoz.commasterorganicchemistry.com The term originates from the process of soap-making, which involves the hydrolysis of fats (triglycerides) with a base. ucoz.com
The mechanism proceeds as follows:
Nucleophilic Addition : A strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate with a negative charge on the oxygen. masterorganicchemistry.com
Elimination : The tetrahedral intermediate collapses, and the alkoxide or phenoxide ion (in this case, 2,4-dichlorophenoxide) is eliminated as the leaving group. This step results in the formation of a carboxylic acid.
Deprotonation (Irreversible Step) : The newly formed carboxylic acid (2,4-dichlorobenzoic acid) is acidic, while the eliminated phenoxide ion is basic. An immediate and essentially irreversible acid-base reaction occurs where the carboxylic acid transfers a proton to the phenoxide ion (or another hydroxide ion), forming a resonance-stabilized carboxylate salt and a phenol. masterorganicchemistry.com
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed (Saponification) |
|---|---|---|
| Catalyst | Acid (e.g., H₂SO₄, HCl) | Base (e.g., NaOH, KOH) |
| Nature of Reaction | Reversible equilibrium | Essentially irreversible |
| Key First Step | Protonation of carbonyl oxygen | Nucleophilic attack by OH⁻ on carbonyl carbon |
| Final Products | Carboxylic acid + Phenol | Carboxylate salt + Phenol (requires acid workup for carboxylic acid) |
| Driving Force for Irreversibility | N/A (Equilibrium) | Deprotonation of the carboxylic acid to form a stable carboxylate salt |
Nucleophilic Acyl Substitution Mechanisms in Halogenated Benzoate Esters
The primary mechanism governing the reactions of halogenated benzoate esters, such as this compound, is nucleophilic acyl substitution. This class of reaction is fundamental to the chemistry of carboxylic acid derivatives. Unlike nucleophilic substitution at a saturated (sp³) carbon (SN1 and SN2), reactions at an unsaturated acyl (sp²) carbon typically proceed through a two-step addition-elimination pathway. libretexts.org
The generally accepted mechanism involves two key stages:
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electrophilic carbonyl carbon of the ester. The carbonyl carbon is inherently electrophilic due to the polarization of the carbon-oxygen double bond, an effect that is enhanced by the electron-withdrawing halogen atoms on the benzene (B151609) ring. This attack breaks the π-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a negatively charged, sp³-hybridized tetrahedral intermediate. researchgate.net
Elimination of the Leaving Group: The tetrahedral intermediate is typically a high-energy, transient species. It collapses by reforming the carbon-oxygen double bond. This is accompanied by the expulsion of the most stable leaving group. In the case of this compound, the leaving group would be a 2,4-dichlorobenzoate anion. The net result is the substitution of the original ester group with the incoming nucleophile. researchgate.net
This mechanism can be influenced by the reaction conditions:
Base-Promoted/Catalyzed: Under basic conditions, the nucleophile is often a strong anion (e.g., hydroxide, alkoxide), which readily attacks the carbonyl carbon. The process is typically promoted rather than truly catalyzed, as the base is consumed if it is the nucleophile (e.g., in saponification). youtube.com
Acid-Catalyzed: Under acidic conditions, the carbonyl oxygen is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker, neutral nucleophiles (e.g., water, alcohols). researchgate.netyoutube.com Subsequent proton transfers facilitate the elimination of the leaving group as a neutral molecule.
While the tetrahedral intermediate is central to the standard model, some computational studies on highly reactive species like acid chlorides have suggested that, in certain cases, the reaction may proceed through a more concerted, SN2-like transition state without a distinct, stable intermediate. wikipedia.org However, for esters, the stepwise addition-elimination mechanism is widely supported by experimental evidence, including isotopic labeling studies. pharmtech.com
Environmental Fate and Degradation Pathways
Environmental Occurrence and Distribution of Halogenated Aromatic Esters
Halogenated organic compounds are recognized for their persistence in the environment, which can lead to long-range transport and bioaccumulation. nih.gov Many of these substances are classified as Persistent Organic Pollutants (POPs), which are chemical compounds that exhibit resistance to photolytic, biological, and chemical degradation. nih.gov Due to their chemical stability and lipophilic nature, halogenated compounds can accumulate in fatty tissues of organisms. nih.gov
The widespread use of halogenated organic chemicals in industrial and agricultural applications has resulted in their global distribution in the environment. nih.gov Although many legacy POPs like certain organochlorine pesticides and polychlorinated biphenyls (PCBs) are now restricted, there is growing concern about emerging contaminants with similar properties. Halogenated aromatic esters, depending on their specific structure and properties, could be considered as compounds of potential concern due to their likelihood of persistence.
Once introduced into the environment, halogenated aromatic compounds can be distributed across various environmental matrices, including water, soil, and sediments. nih.gov Due to their often hydrophobic nature, many of these compounds tend to adsorb to organic matter in soil and sediment, making these compartments significant sinks. nih.govmdpi.com Sediments, in particular, can act as long-term reservoirs for such contaminants. nih.govsccwrp.org
Studies on other chlorinated aromatic compounds have demonstrated their presence in riverine and estuarine sediments. For instance, investigations in the Pearl River Delta in China revealed the presence of chlorinated hydrocarbons in sediment samples, with concentrations varying based on proximity to industrial and urban areas. sccwrp.org Similarly, research on phthalate (B1215562) esters, another class of aromatic esters, has shown their accumulation in harbor and river sediments. mdpi.com The distribution is often influenced by factors such as water flow, sediment composition, and proximity to pollution sources. mdpi.comsccwrp.org
Table 1: Illustrative Concentrations of Chlorinated Hydrocarbons in Sediments from the Pearl River Delta
| Location | Chlorinated Pesticides (ng/g) | Polychlorinated Biphenyls (PCBs) (ng/g) |
| Zhujiang River | 57–158 | 48–486 |
| Shiziyang River | 36–71 | 16–30 |
| Xijiang River | 12–35 | 11–15 |
| Estuary | 6–1658 | 10–339 |
This table is based on data for other chlorinated hydrocarbons and is intended to be illustrative of the types of data collected for related compounds. sccwrp.org
Abiotic Transformation Processes of Chlorinated Benzoate (B1203000) Esters
Abiotic processes, which are not mediated by living organisms, play a crucial role in the transformation of chlorinated aromatic compounds in the environment. These processes include photolytic degradation, chemical hydrolysis, and reductive dehalogenation.
Photolytic degradation, or photolysis, is a process where chemical compounds are broken down by light energy. For aromatic compounds, this often involves the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of chemical bonds. The presence of chlorine atoms on the aromatic ring can influence the rate and pathway of photolysis.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For an ester like (2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate (B1228512), the ester linkage is susceptible to hydrolysis, which would break the molecule into a carboxylic acid and an alcohol. In this specific case, hydrolysis would yield two molecules of 2,4-dichlorobenzoic acid.
The rate of ester hydrolysis is significantly influenced by pH. chemguide.co.uklibretexts.org The reaction can be catalyzed by either acids or bases. chemguide.co.uklibretexts.org
Acid-catalyzed hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. chemguide.co.uklibretexts.org
Base-catalyzed hydrolysis (saponification): This reaction is irreversible and involves heating the ester with a base, such as sodium hydroxide (B78521). The products are an alcohol and the salt of the carboxylic acid. chemguide.co.uklibretexts.org
In natural aquatic environments, the prevailing pH will be a key factor in determining the rate of hydrolysis of chlorinated benzoate esters.
Reductive dehalogenation is a process where a halogen atom on a molecule is replaced by a hydrogen atom. eurochlor.org This process is a significant degradation pathway for many halogenated organic compounds, particularly under anaerobic (oxygen-deficient) conditions found in some sediments and groundwater. arizona.eduepa.gov
For chlorinated aromatic compounds like chlorinated benzoates, reductive dehalogenation involves the removal of chlorine atoms from the aromatic ring. arizona.eduepa.gov The position of the chlorine atom on the ring can affect the ease of its removal. For instance, some studies have shown that for chlorinated benzoates, meta-positioned chlorines are often more readily removed than those in ortho or para positions. epa.gov This process can lead to the formation of less chlorinated, and often less toxic, degradation products. arizona.edu The transient appearance of benzoate from the degradation of 3-chlorobenzoate (B1228886) confirms that reductive dehalogenation is an initial step in the breakdown of these compounds. nih.gov
Biotic Transformation and Biodegradation Mechanisms
The breakdown of halogenated aromatic compounds like (2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate in the environment is largely driven by microbial activity. Microorganisms have evolved diverse metabolic pathways to utilize these compounds as sources of carbon and energy. This section explores the key biotic transformation and biodegradation mechanisms relevant to the degradation of dichlorobenzoates and related halogenated aromatic compounds.
Microbial Degradation Pathways of Dichlorobenzoate and Related Halogenated Benzoates
Microorganisms employ both aerobic and anaerobic strategies to degrade dichlorobenzoates. The specific pathway utilized often depends on the environmental conditions, particularly the availability of oxygen.
Under aerobic conditions, the biodegradation of chlorinated benzoates is typically initiated by dioxygenase enzymes. nih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a dihydroxylated intermediate, a catechol. nih.gov For instance, the degradation of 2,4-dichlorobenzoic acid can proceed through the formation of 4-chlorocatechol. researchgate.net
This initial dioxygenation step is crucial as it destabilizes the aromatic ring, making it susceptible to subsequent cleavage. nih.gov The catechol intermediate then undergoes oxidative ring cleavage, a reaction also catalyzed by dioxygenases. This cleavage can occur in two primary ways: ortho-cleavage, where the bond between the two hydroxyl groups is broken, or meta-cleavage, where a bond adjacent to the hydroxyl groups is cleaved. researchgate.net The resulting aliphatic products are then further metabolized through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. nih.gov
Several bacterial strains have been identified that can aerobically degrade dichlorobenzoates. For example, Pseudomonas species have been shown to degrade p-dichlorobenzene by converting it to 3,6-dichlorocatechol, which then undergoes ring cleavage. epa.gov Similarly, strains of Alcaligenes denitrificans and Corynebacterium sepedonicum are known to degrade 2,4-dichlorobenzoic acid. researchgate.netoup.com
| Microorganism | Substrate | Key Intermediate | Reference |
|---|---|---|---|
| Pseudomonas sp. | p-Dichlorobenzene | 3,6-Dichlorocatechol | epa.gov |
| Alcaligenes denitrificans NTB-1 | 2,4-Dichlorobenzoic acid | 4-Hydroxybenzoate (B8730719) | researchgate.net |
| Corynebacterium sepedonicum KZ-4 | 2,4-Dichlorobenzoic acid | Protocatechuic acid | researchgate.net |
In the absence of oxygen, a different set of microbial processes, known as reductive dechlorination, becomes dominant. nih.goveurochlor.org During this process, the chlorinated aromatic compound serves as an electron acceptor, and the chlorine substituents are sequentially removed and replaced by hydrogen atoms. eurochlor.orgepa.gov This process is often the initial and critical step in the anaerobic breakdown of highly chlorinated compounds. eurochlor.org
Reductive dechlorination is an exergonic reaction, meaning it releases energy that can be harnessed by the microorganisms for growth. nih.gov For instance, the bacterium Desulfomonile tiedjei can grow by coupling the reductive dechlorination of 3-chlorobenzoate to energy production. oup.com The process typically requires an electron donor, such as hydrogen or simple organic acids. nih.gov
The susceptibility of a chlorinated benzoate to reductive dechlorination can depend on the position of the chlorine atoms on the aromatic ring. doi.org While some microorganisms exhibit specificity for removing chlorine from certain positions (ortho, meta, or para), microbial consortia in environments like anoxic sediments can often achieve complete dechlorination. doi.org For many highly chlorinated aromatic compounds, a combination of anaerobic and subsequent aerobic processes is necessary for complete mineralization to carbon dioxide and water. eurochlor.org
The microbial degradation of dichlorobenzoates is mediated by a suite of specialized enzymes. In some aerobic pathways, the initial activation of the dichlorobenzoate molecule involves its conversion to a coenzyme A (CoA) thioester. This reaction is catalyzed by enzymes like 2,4-dichlorobenzoate-CoA ligase . ethz.ch This activation step prepares the molecule for subsequent enzymatic transformations.
Following activation, dehalogenases play a critical role in removing the chlorine atoms. These enzymes can function under both aerobic and anaerobic conditions. Reductive dehalogenases, common in anaerobic bacteria, catalyze the removal of chlorine atoms with the concomitant addition of hydrogen. epa.gov Some of these dehalogenating enzymes are inducible, meaning they are produced by the microorganism only in the presence of the halogenated substrate. epa.gov
In some degradation pathways for 2,4-dichlorobenzoate, a 2,4-dichlorobenzoyl-CoA reductase is involved in the initial steps. ethz.ch The subsequent dehalogenation can then be carried out by enzymes such as 4-chlorobenzoyl-CoA dehalogenase , which removes the chlorine atom at the 4-position. ethz.ch
Fungal and Bacterial Metabolic Capabilities for Chlorinated Aromatic Compounds
Both fungi and bacteria possess remarkable capabilities to metabolize chlorinated aromatic compounds, although they often employ different enzymatic strategies. epa.gov Bacteria are well-known for their ability to completely mineralize a wide range of these compounds. nih.gov Many bacterial degradation pathways for chlorinated aromatics are encoded on plasmids, which are small, extrachromosomal DNA molecules that can be transferred between bacteria, facilitating the spread of these catabolic capabilities. epa.gov
Fungi, particularly white-rot fungi, are also adept at degrading chlorinated aromatic compounds. nih.gov They utilize powerful, non-specific extracellular enzymes, such as laccases and peroxidases, which generate highly reactive radicals that can attack a broad range of persistent organic pollutants. nih.gov Fungi can also produce intracellular enzymes like cytochrome P450 monooxygenases that are involved in the biotransformation of these compounds. nih.gov Interestingly, some fungi are also known to naturally produce chlorinated aromatic compounds, suggesting a long evolutionary history with these types of molecules. researchgate.net
A diverse array of bacterial and fungal genera have been identified with the ability to degrade chlorinated aromatic compounds. For example, bacterial genera such as Pseudomonas, Achromobacter, Cupriavidus, and Sphingomonas are frequently implicated in the degradation of 2,4-D (2,4-dichlorophenoxyacetic acid), a related chlorinated aromatic herbicide. nih.govnih.gov Fungal genera like Penicillium have also been shown to degrade 2,4-D. scielo.br
| Microorganism Type | Genus | Degraded Compound Example | Reference |
|---|---|---|---|
| Bacteria | Pseudomonas | 2,4-Dichlorophenoxyacetic acid (2,4-D) | nih.gov |
| Bacteria | Achromobacter | 2,4-Dichlorophenoxyacetic acid (2,4-D) | nih.gov |
| Bacteria | Cupriavidus | 2,4-Dichlorophenoxyacetic acid (2,4-D) | nih.gov |
| Fungi | Penicillium | 2,4-Dichlorophenoxyacetic acid (2,4-D) | scielo.br |
Identification and Characterization of Environmental Transformation Products and Metabolites
The environmental fate of this compound is primarily dictated by its chemical structure as a carboxylic acid anhydride (B1165640). In environmental matrices such as soil and water, the principal initial transformation pathway is abiotic hydrolysis. This reaction cleaves the anhydride bond, leading to the formation of two molecules of 2,4-dichlorobenzoic acid (2,4-DCBA). This hydrolysis is a well-understood process for anhydrides and is anticipated to be the dominant initial fate of this compound upon environmental release.
Once formed, 2,4-dichlorobenzoic acid is subject to further microbial degradation. The aerobic biodegradation of 2,4-DCBA has been the subject of several studies, revealing a number of subsequent transformation products. The degradation pathways involve a series of enzymatic reactions, including reductive dechlorination and hydroxylation, carried out by various soil and water microorganisms.
Detailed research findings have identified several key metabolites in the degradation pathway of 2,4-DCBA. One initial step observed in some aerobic organisms is the reductive dechlorination of 2,4-dichlorobenzoate to 4-chlorobenzoate (B1228818). nih.gov Subsequently, 4-chlorobenzoate can undergo hydrolytic dehalogenation to form 4-hydroxybenzoate. nih.gov Further hydroxylation of 4-hydroxybenzoate leads to the formation of 3,4-dihydroxybenzoate. nih.gov The degradation of 2,4-DCBA is a key step in the breakdown of more complex environmental pollutants like certain polychlorinated biphenyls (PCBs). ethz.ch
The characterization of these transformation products has been accomplished using various analytical techniques. The identification of metabolites in laboratory studies is often performed using a combination of chromatography and mass spectrometry, which allows for the separation and structural elucidation of the compounds formed during degradation.
The following table summarizes the identified environmental transformation products and metabolites resulting from the degradation of this compound, starting with its initial hydrolysis product.
Table 1: Environmental Transformation Products and Metabolites of this compound
| Parent Compound | Transformation Product/Metabolite | Environmental Matrix | Transformation Pathway | Analytical Methods for Characterization |
|---|---|---|---|---|
| This compound | 2,4-Dichlorobenzoic acid | Water, Soil | Abiotic Hydrolysis | Inferred from chemical principles |
| 2,4-Dichlorobenzoic acid | 4-Chlorobenzoate | Water, Soil | Reductive Dechlorination | Whole-cell and cell extract experiments |
| 4-Chlorobenzoate | 4-Hydroxybenzoate | Water, Soil | Hydrolytic Dehalogenation | Whole-cell and cell extract experiments |
Advanced Analytical Methodologies for Detection and Characterization in Environmental Matrices
Sample Preparation and Extraction Techniques for Complex Environmental Samples
Effective sample preparation is a critical first step to isolate (2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate (B1228512) from the environmental matrix and remove interfering substances that could compromise analytical results.
Solid-Phase Extraction (SPE) is a widely utilized technique for the cleanup and concentration of analytes from liquid samples. For compounds structurally similar to (2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate, such as other chlorinated pesticides, SPE is employed after initial liquid-liquid or pressurized liquid extraction. nih.govcsbsju.edu The process involves passing the sample extract through a cartridge containing a solid adsorbent (the stationary phase), which retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. Common stationary phases for chlorinated compounds include reversed-phase C18 (octadecyl silane) and polystyrenedivinylbenzene copolymers. csbsju.edunih.gov
Solid-Phase Microextraction (SPME) is a solvent-free microextraction technique that has been successfully applied to a variety of volatile and semi-volatile organic compounds, including industrial chlorinated pollutants. researchgate.net In SPME, a fused silica (B1680970) fiber coated with a polymeric stationary phase is exposed to the sample or its headspace. nih.gov The analytes partition from the sample matrix into the fiber coating. The fiber is then transferred directly to the injection port of a gas chromatograph for thermal desorption and analysis. nih.gov The choice of fiber coating, such as polydimethylsiloxane (B3030410) (PDMS), is crucial for efficient extraction. nih.gov While SPME is valued for its speed and simplicity, its performance can be affected by the sample matrix, particularly for non-polar compounds where competition for adsorption sites on the fiber can occur. nih.gov
Table 1: Comparison of SPE and SPME for Chlorinated Compound Analysis
| Feature | Solid-Phase Extraction (SPE) | Solid-Phase Microextraction (SPME) |
| Principle | Analyte partitioning between a solid phase and a liquid phase. | Analyte partitioning between a coated fiber and the sample matrix. |
| Solvent Use | Requires solvents for conditioning, washing, and elution. | Generally solvent-free. researchgate.net |
| Primary Use | Sample clean-up and concentration. nih.gov | Sample extraction and preconcentration. researchgate.net |
| Common Phases | C18, Hydrophobic-Lypophilic Balance (HLB). nih.gov | Polydimethylsiloxane (PDMS). nih.gov |
| Advantages | High recovery, can handle larger sample volumes. | Fast, simple, inexpensive, reduces matrix interference. researchgate.netnih.gov |
| Limitations | More time-consuming, requires solvent disposal. | Matrix effects can influence recovery, limited to smaller sample volumes. nih.gov |
Pressurized Liquid Extraction (PLE) and Microwave-Assisted Extraction (MAE)
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an established technique for extracting organic contaminants from solid and semi-solid environmental samples. mdpi.com It utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process, while significantly reducing solvent consumption compared to traditional methods like Soxhlet extraction. mdpi.com For organochlorine pesticides, PLE has been demonstrated to be a versatile and effective method for various solid matrices, including soil and sediment. nih.govresearchgate.net A typical procedure might involve using a solvent mixture like acetone/n-heptane at a temperature of 100°C. nih.govresearchgate.net
Microwave-Assisted Extraction (MAE) employs microwave energy to heat the extraction solvent in contact with the sample, accelerating the transfer of analytes from the matrix into the solvent. nih.govresearchgate.net This technique is noted for its rapid heating, reduced extraction times (typically 15-30 minutes), and lower solvent usage compared to conventional methods. nih.govresearchgate.netncsu.edu Closed-vessel MAE systems allow for extractions at temperatures above the solvent's boiling point, which enhances extraction efficiency. nih.gov The choice of solvent is a critical parameter, as it must be able to absorb microwave energy. researchgate.net MAE has been successfully applied to the extraction of a wide range of environmental pollutants. nih.gov
Table 2: Typical Parameters for PLE and MAE of Chlorinated Pesticides
| Parameter | Pressurized Liquid Extraction (PLE) | Microwave-Assisted Extraction (MAE) |
| Principle | Extraction with solvents at elevated temperature and pressure. mdpi.com | Heating of solvent and sample with microwave energy. nih.gov |
| Typical Solvents | Acetone/n-heptane (1:1), Methylene chloride/acetone (1:1). nih.govepa.gov | Solvents with a high dielectric constant. |
| Temperature | 100°C. nih.gov | Varies depending on solvent and analyte stability. |
| Time | 3 x 10-minute static cycles. nih.gov | 15-30 minutes. nih.gov |
| Advantages | Reduced solvent use, faster than Soxhlet, provides a filtered extract. mdpi.com | Very rapid, reduced solvent volumes, improved recovery and reproducibility. nih.govresearchgate.netncsu.edu |
| Matrices | Soil, sediment, urban dust. nih.govresearchgate.net | Soil, various plant and biological matrices. ncsu.eduresearchgate.net |
Clean-up Procedures for Matrix Interference Reduction
Following extraction, a clean-up step is often essential to remove co-extracted matrix components that can interfere with chromatographic analysis. For chlorinated hydrocarbons, several techniques are employed. epa.gov Florisil, a magnesium silicate (B1173343) adsorbent, is commonly used in column chromatography to separate pesticides from lipids and other interferences. epa.govepa.gov A procedure might involve packing Florisil inside the PLE extraction cell itself for a combined extraction and clean-up step. nih.govresearchgate.net
Other common clean-up methods include Gel Permeation Chromatography (GPC) and the use of silica/alumina (B75360) columns. epa.govclu-in.org GPC separates compounds based on their molecular size, effectively removing large molecules like lipids. Adsorption chromatography on silica or alumina can separate analytes from interfering compounds based on polarity. clu-in.org For samples containing sulfur, which can interfere with certain detectors, treatment with mercury or copper may be necessary for its removal. googleapis.com
Chromatographic Separation Techniques
Chromatography is the core analytical technique for separating this compound from other compounds in the cleaned-up extract prior to its detection and quantification.
Gas Chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile chlorinated compounds. The separation is typically performed on a fused-silica capillary column. epa.gov
Electron Capture Detection (ECD): The ECD is highly sensitive to halogenated compounds, making it an excellent choice for trace-level analysis of chlorinated pesticides. gcms.cz It offers extremely low detection limits. gcms.cz A common practice for ensuring accurate identification is to use a dual-column/dual-ECD setup, where two columns of different polarities provide confirmational analysis based on retention times. epa.govgcms.cz However, the ECD is not specific and can respond to other electronegative compounds, necessitating rigorous sample clean-up. epa.gov
Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) provides definitive identification of the analyte based on its unique mass spectrum. cdc.gov This is more specific than relying on retention times alone. epa.gov GC-MS can be operated in full-scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitation of target analytes. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS): For even greater selectivity and sensitivity, tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) can be utilized. GC-HRMS provides highly accurate mass measurements, which helps to eliminate interferences and confirm the elemental composition of the analyte. Studies comparing GC/ECD with high-resolution GC/tandem MS (HRGC/MS/MS) for organochlorine pesticides have shown that the latter technique provides more definitive analyte identification, greater sensitivity, and can achieve significantly lower detection levels by filtering out background noise and interferences. nemc.us
Table 3: Gas Chromatography Detectors for Chlorinated Compound Analysis
| Detector | Principle | Advantages | Disadvantages |
| Electron Capture (ECD) | Measures the capture of electrons by electronegative analytes. | Extremely high sensitivity to halogenated compounds, low detection limits. gcms.cz | Non-specific, susceptible to matrix interferences. epa.gov |
| Mass Spectrometry (MS) | Separates and detects ions based on their mass-to-charge ratio. | Provides structural information for definitive identification, high specificity. epa.gov | Can be less sensitive than ECD in scan mode. |
| High-Resolution MS (HRMS) | Measures mass-to-charge ratio with very high accuracy. | Excellent selectivity and sensitivity, reduces interferences, confirms elemental composition. nemc.us | Higher instrument cost and complexity. |
Liquid Chromatography (LC) Coupled with Mass Spectrometry (LC-MS/MS) for Polar and Non-Volatile Analytes
While GC is ideal for many chlorinated pesticides, Liquid Chromatography (LC) is better suited for polar, less volatile, or thermally labile compounds. researchgate.net The combination of LC with tandem mass spectrometry (LC-MS/MS) has become a powerful tool for environmental analysis. nih.gov It offers high sensitivity and selectivity, allowing for the direct analysis of aqueous samples with minimal preparation. shimadzu.comresearchgate.net
For compounds like chlorobenzoic acids, LC-MS/MS provides a robust and highly selective method with reporting limits significantly lower than traditional LC with UV detection. nih.govresearchgate.net The technique separates analytes on an LC column before they enter the mass spectrometer, where they are ionized (e.g., by electrospray ionization), and specific precursor-to-product ion transitions are monitored. researchgate.net This multiple reaction monitoring (MRM) approach provides excellent selectivity and allows for accurate quantification even in complex matrices like wastewater. nih.gov This methodology would be applicable for the analysis of this compound, particularly if polar degradation products are also of interest. epa.gov
Multidimensional and Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixtures
Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful analytical technique that offers significantly enhanced peak capacity and selectivity compared to conventional one-dimensional gas chromatography. This makes it an ideal method for the analysis of complex environmental matrices, where target analytes are often present at trace levels alongside a multitude of interfering compounds.
For a semi-volatile and structurally complex compound like this compound, GC×GC would provide superior separation from co-eluting matrix components. The technique employs two columns with different stationary phase selectivities, allowing for a more thorough separation of analytes based on different physicochemical properties, such as volatility and polarity. In the case of analyzing environmental samples for chlorinated compounds, a common setup involves a non-polar first-dimension column and a more polar second-dimension column. This arrangement would effectively separate this compound from other persistent organic pollutants that might be present, such as polychlorinated biphenyls (PCBs) and organochlorine pesticides.
The enhanced separation power of GC×GC also leads to increased sensitivity, as the peaks are sharper and more focused, resulting in a better signal-to-noise ratio. When coupled with a sensitive detector, such as a time-of-flight mass spectrometer (TOF-MS), GC×GC can provide both high-resolution separation and accurate mass information, facilitating the confident identification and quantification of this compound and its potential degradation products in challenging environmental samples.
Table 1: Predicted GC×GC Parameters for the Analysis of this compound
| Parameter | Predicted Condition | Rationale |
|---|---|---|
| First Dimension Column | Non-polar (e.g., DB-5ms) | Separation primarily based on boiling point. |
| Second Dimension Column | Mid-polar (e.g., DB-17ms) | Further separation based on polarity, effective for chlorinated aromatics. |
| Modulator | Cryogenic or thermal | To trap and re-inject eluents from the first to the second dimension. |
| Detector | TOF-MS | Provides high-speed data acquisition and accurate mass for identification. |
| Oven Temperature Program | Ramped from low to high temperature | To elute a wide range of compounds with varying volatilities. |
Spectroscopic and Spectrometric Characterization Methods
Mass spectrometry is an indispensable tool for the structural elucidation of organic molecules and the identification of unknown compounds. For this compound, electron ionization mass spectrometry (EI-MS) would likely lead to extensive fragmentation, providing valuable structural information.
The most probable initial fragmentation pathway would be the cleavage of the ester bond, which is the weakest linkage in the molecule. This would result in the formation of a 2,4-dichlorobenzoyl cation and a 2,4-dichlorobenzoate radical, or vice versa. The 2,4-dichlorobenzoyl cation would be a prominent peak in the mass spectrum. Further fragmentation of this ion could involve the loss of a carbon monoxide (CO) molecule to yield a dichlorophenyl cation. The presence of two chlorine atoms in each aromatic ring would produce characteristic isotopic patterns for the molecular ion and all chlorine-containing fragments, which would greatly aid in their identification.
In the context of environmental analysis, MS is crucial for identifying degradation products. This compound could undergo hydrolysis in the environment, leading to the formation of 2,4-dichlorobenzoic acid. Other potential degradation pathways could involve dechlorination or hydroxylation of the aromatic rings. By using high-resolution mass spectrometry (HR-MS), the elemental composition of these degradation products can be determined with high accuracy, facilitating their structural identification.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Predicted m/z | Description |
|---|---|---|
| [C₁₄H₆Cl₄O₃]⁺• | 378 | Molecular Ion |
| [C₇H₃Cl₂O]⁺ | 173 | 2,4-Dichlorobenzoyl cation |
| [C₆H₃Cl₂]⁺ | 145 | Dichlorophenyl cation (from loss of CO) |
| [C₇H₄Cl₂O₂]⁺• | 190 | 2,4-Dichlorobenzoic acid (potential degradation product) |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of organic compounds in solution. Although no specific NMR data for this compound are available, its ¹H and ¹³C NMR spectra can be predicted based on its chemical structure and data from analogous compounds such as dichlorobenzoic acids and other aromatic esters.
The ¹H NMR spectrum of this compound would be expected to show signals in the aromatic region (typically between 7.0 and 8.5 ppm). Due to the asymmetry of the substitution pattern on both benzene (B151609) rings, each proton would likely be chemically non-equivalent, resulting in a complex pattern of doublets and doublets of doublets. The coupling constants between adjacent protons would be characteristic of aromatic systems.
The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon of the ester group would appear at a characteristic downfield chemical shift (around 160-170 ppm). The aromatic carbons would resonate in the region of 120-140 ppm. The carbons directly attached to the chlorine atoms would show a downfield shift compared to the other aromatic carbons. Two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in assigning the proton and carbon signals unambiguously and confirming the connectivity of the molecule.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity / Notes |
|---|---|---|
| ¹H | 7.2 - 8.2 | Complex multiplets (doublets, doublets of doublets) for the 6 aromatic protons. |
| ¹³C (C=O) | 160 - 170 | Carbonyl carbon of the ester. |
| ¹³C (C-Cl) | 130 - 140 | Aromatic carbons attached to chlorine. |
| ¹³C (C-H) | 125 - 135 | Aromatic carbons attached to hydrogen. |
| ¹³C (C-O) | 145 - 155 | Aromatic carbon attached to the ester oxygen. |
| ¹³C (C-C=O) | 130 - 140 | Aromatic carbon attached to the carbonyl group. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of organic compounds.
IR spectroscopy is particularly useful for identifying functional groups. The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the C=O stretching of the ester group, typically in the range of 1720-1740 cm⁻¹. The C-O stretching of the ester would likely appear in the region of 1250-1300 cm⁻¹. The presence of the aromatic rings would be indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C-Cl stretching vibrations would be expected to appear in the fingerprint region, typically below 800 cm⁻¹.
Table 4: Predicted IR and UV-Vis Spectroscopic Data for this compound
| Spectroscopy | Predicted Absorption | Assignment |
|---|---|---|
| IR | ~3100 cm⁻¹ | Aromatic C-H stretch |
| 1720-1740 cm⁻¹ | C=O stretch (ester) | |
| 1450-1600 cm⁻¹ | Aromatic C=C stretch | |
| 1250-1300 cm⁻¹ | C-O stretch (ester) | |
| < 800 cm⁻¹ | C-Cl stretch | |
| UV-Vis | ~210 nm, ~290 nm | π → π* transitions in the aromatic rings |
Computational Chemistry and Modeling Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like (2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate (B1228512) to predict their geometric and electronic properties. DFT calculations are instrumental in understanding molecular stability, reactivity, and spectroscopic characteristics by analyzing the distribution of electron density. researchgate.netukm.my
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comnih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are crucial indicators of a molecule's kinetic stability and chemical reactivity. researchgate.net
For halogenated benzoate (B1203000) esters like (2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate, the locations of the HOMO and LUMO can indicate the most probable sites for nucleophilic and electrophilic attack. The electron-withdrawing nature of the chlorine atoms and the carbonyl groups significantly influences the energy levels and spatial distribution of these orbitals. rsc.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies for a Halogenated Benzoate Ester
Note: The following values are representative examples for illustrating the concept and are not specific experimental or calculated values for this compound.
| Molecular Orbital | Energy (eV) | Significance |
|---|---|---|
| HOMO | -7.5 | Indicates the molecule's ability to donate electrons (nucleophilicity). |
| LUMO | -1.2 | Indicates the molecule's ability to accept electrons (electrophilicity). |
Based on the energies of the frontier orbitals, several global chemical reactivity descriptors can be calculated to quantify the reactivity and stability of a molecule. dergipark.org.tr These descriptors provide a quantitative framework for understanding a molecule's behavior in chemical reactions. researchgate.net
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).
Global Hardness (η): Measures the resistance of a molecule to change its electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are generally harder and less reactive. dergipark.org.tr
Global Softness (S): The reciprocal of global hardness (S = 1/η). Soft molecules are more polarizable and more reactive. dergipark.org.tr
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. A higher electrophilicity index indicates a greater capacity to act as an electron acceptor. dergipark.org.tr
These parameters are derived from the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO).
Table 2: Calculated Global Chemical Reactivity Descriptors
Note: These values are derived from the illustrative energies in Table 1 and serve as representative examples.
| Descriptor | Formula | Calculated Value | Interpretation |
|---|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | 7.5 eV | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | 1.2 eV | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | 4.35 eV | High electronegativity suggests a strong ability to attract electrons. |
| Global Hardness (η) | η = (I - A) / 2 | 3.15 eV | A relatively high hardness value points to significant stability. |
| Global Softness (S) | S = 1 / (2η) | 0.159 eV⁻¹ | Low softness corresponds to lower reactivity. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can reveal its conformational flexibility and preferred shapes in different environments. The molecule's structure is not rigid; rotation can occur around the ester linkage and the bonds connecting the phenyl rings to the ester group.
MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers between them. This conformational analysis is critical because the molecule's shape influences its physical properties and how it interacts with other molecules. For instance, understanding the accessible conformations can shed light on its potential to bind to environmental matrices or biological macromolecules. acs.org
Furthermore, MD simulations can model intermolecular interactions, such as π–π stacking between the aromatic rings of multiple this compound molecules or with other aromatic pollutants in the environment. mdpi.com These simulations provide insights into aggregation behavior and partitioning in different environmental compartments. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate Prediction
Quantitative Structure-Activity Relationship (QSAR) models are theoretical models that correlate the structural or property descriptors of chemicals with their activities, such as biological effects or environmental fate. ecetoc.orgresearchgate.net For many chemicals, including this compound, experimental data on environmental behavior may be scarce. QSAR provides a valuable, cost-effective method to predict these properties and prioritize chemicals for further testing. nih.gov
The environmental fate of a chemical is determined by processes such as biodegradation, bioaccumulation, and sorption to soil or sediment. QSAR models can predict key parameters related to these processes:
Biodegradability: Predicting whether the molecule is likely to be broken down by microorganisms in the environment.
Bioconcentration Factor (BCF): Estimating the potential for the chemical to accumulate in aquatic organisms.
Soil Sorption Coefficient (Koc): Predicting the tendency of the chemical to adsorb to organic matter in soil and sediment, which affects its mobility.
These models are typically built using large datasets of chemicals with known properties and are validated to ensure their predictive accuracy. researchgate.net For a molecule like this compound, descriptors such as its octanol-water partition coefficient (logP), molecular weight, and number of chlorine atoms would be used as inputs for these predictive models.
Elucidation of Reaction Mechanisms through Computational Approaches
Computational chemistry offers a window into the detailed mechanisms of chemical reactions, allowing for the study of pathways that are difficult to observe experimentally. nih.gov For this compound, a key reaction of environmental and chemical significance is the hydrolysis of its ester bond, which would break the molecule down into 2,4-dichlorobenzoic acid and 2,4-dichlorophenol (B122985).
Using methods like DFT, the entire reaction pathway can be modeled. This involves:
Mapping the Potential Energy Surface: Calculating the energy of the system as the reactants approach and transform into products.
Identifying Intermediates: Locating stable or metastable structures that exist during the reaction, such as tetrahedral intermediates formed during ester hydrolysis.
Locating Transition States: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.
By comparing different possible pathways (e.g., acid-catalyzed vs. base-catalyzed hydrolysis), computational studies can determine the most favorable reaction mechanism under specific conditions. nih.govrsc.org This information is crucial for understanding the compound's persistence and degradation pathways in the environment.
Q & A
Q. What are the standard synthetic routes for preparing (2,4-dichlorobenzoyl) 2,4-dichlorobenzoate, and how are intermediates purified?
The compound is typically synthesized via acylation reactions. For example, 2,4-dichlorobenzoic acid is esterified using methanol and sulfuric acid under reflux, followed by precipitation in ice water and recrystallization from ethanol . Intermediates like 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole are purified via vacuum distillation, filtration, and crystallization (water-ethanol), yielding ~65% purity . Key parameters include solvent choice (e.g., DMSO for solubility), reflux duration (4–18 hours), and acid catalysis .
Q. Which spectroscopic methods are routinely employed to characterize this compound and its derivatives?
UV-Vis spectroscopy identifies charge-transfer transitions in metal complexes (e.g., λmax shifts in Fe(III) complexes indicate ligand-metal interactions) . FT-IR confirms functional groups like thiourea (C=S stretch at ~750 cm<sup>−1</sup>) and amide bonds (N–H bending at ~1600 cm<sup>−1</sup>) . Mass spectrometry and <sup>1</sup>H/<sup>13</sup>C-NMR validate molecular weight and structural motifs .
Q. What safety precautions are critical when handling 2,4-dichlorobenzoyl chloride during synthesis?
The compound is corrosive (Eye Dam. 1, H318) and reacts exothermically with water. Use fume hoods, PPE (gloves, goggles), and inert solvents (dry acetone) to minimize hydrolysis . Waste must be neutralized (e.g., with NaOH) and disposed via certified hazardous waste services .
Advanced Research Questions
Q. How can contradictory UV-Vis and docking data be reconciled when studying metal complexes of this compound?
Discrepancies between experimental λmax values and computational binding energies (ΔG) may arise from solvent effects or protein flexibility in docking. For example, a Fe(III) complex showed λmax at 420 nm (UV-Vis) but a ΔG of -7.64 kcal/mol (docking). Validate by cross-referencing with FT-IR (metal-ligand bond confirmation) and adjusting docking parameters (e.g., solvation models) .
Q. What mechanistic insights explain the anticancer activity of Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron (III) complexes?
The complex inhibits ribonucleotide reductase via hydrogen bonding (Arg 293, Ser 217) and hydrophobic interactions (12 residues), disrupting nucleotide synthesis. Its high HIA (97.80%) and Caco2 permeability (53.64%) suggest oral bioavailability. Activity is enhanced by Fe(III)-mediated redox cycling, though mutagenicity (Ames test) requires dose optimization .
Q. How do microbial degradation pathways metabolize 2,4-dichlorobenzoate derivatives?
Corynebacterium strains express 2,4-dichlorobenzoyl-CoA reductase (EC 1.21.1.2), which dechlorinates the compound using NADPH. Key steps include CoA activation, reductive dehalogenation, and ring cleavage. Enzyme assays (e.g., NADPH consumption rates) and <sup>13</sup>C-labeled intermediates track degradation efficiency .
Q. What strategies optimize the yield of 2,4-dichlorobenzoyl-containing triazole derivatives?
Yield depends on stoichiometry (e.g., 1:1 molar ratio of 2,4-dichlorobenzoyl chloride to thiocyanate), solvent polarity (dry acetone minimizes side reactions), and temperature (75°C for 7 hours maximizes Fe(III) complex formation). Post-reaction, rotary evaporation and ethanol recrystallization improve purity to >97% .
Q. How does molecular docking validate the interaction of derivatives with biological targets?
Docking against ribonucleotide reductase (PDB: 2EUD) uses AutoDock Vina. Parameters include Lamarckian GA, grid box sizing (20 Å<sup>3</sup>), and scoring functions (MM/GBSA). The Fe(III) complex’s lower ΔG (-7.76 kcal/mol vs. hydroxyurea’s -5.2 kcal/mol) correlates with higher inhibitory potency (Ki = 2.11 µM) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
